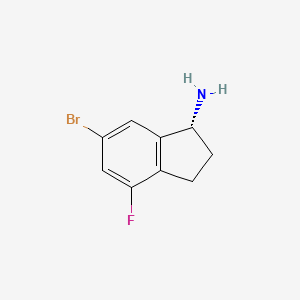
(R)-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral organic compound featuring a bromine and a fluorine atom attached to an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 4-fluoroindane, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under conditions that favor the formation of the desired amine.
Industrial Production Methods
In an industrial setting, the production of ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of hydroxylated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
This compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies. Its chiral nature makes it valuable in the study of enantioselective biological processes.
Medicine
In medicinal chemistry, ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry
In the chemical industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, potentially altering its chemical properties and applications.
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine: Substitution of bromine with chlorine can lead to differences in reactivity and biological effects.
Uniqueness
®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the combination of bromine and fluorine atoms on the indane backbone, which can significantly influence its chemical reactivity and biological interactions. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C9H9BrFN |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(1R)-6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2/t9-/m1/s1 |
InChI Key |
GQUXKZDCZSWEDG-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=C(C=C2F)Br |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


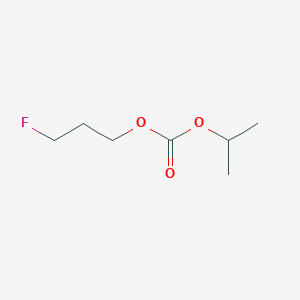
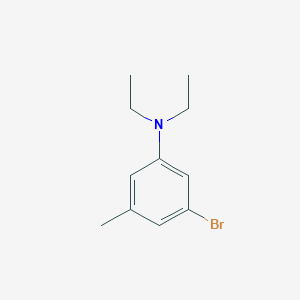
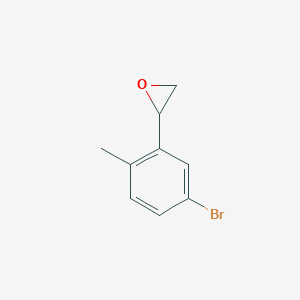
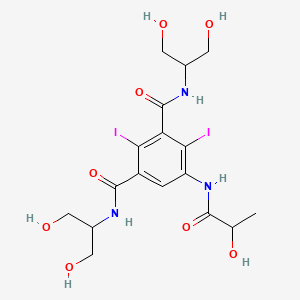
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)
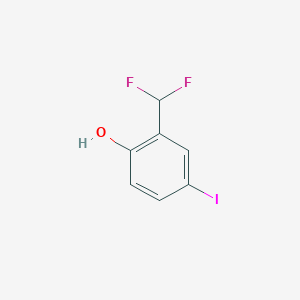



![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)
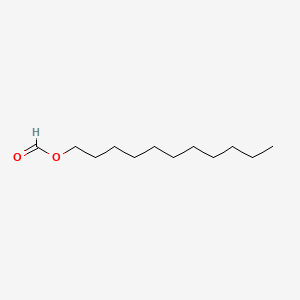
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12084809.png)
![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)
